molecular formula C21H22N2O6S B13566984 1,3-Dioxoisoindolin-2-yl 4-(N,N-dipropylsulfamoyl)benzoate

1,3-Dioxoisoindolin-2-yl 4-(N,N-dipropylsulfamoyl)benzoate

Cat. No.: B13566984
M. Wt: 430.5 g/mol
InChI Key: XLJXEHLXXMVKTH-UHFFFAOYSA-N
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Description

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure containing a 1,3-dioxoisoindoline moiety

Preparation Methods

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate typically involves multiple steps One common synthetic route includes the reaction of phthalic anhydride with an amine to form the phthalimide coreIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate can be compared with other phthalimide derivatives:

    1,3-Dioxoisoindolin-2-yl pivalate: Similar structure but different functional groups.

    2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione: Another phthalimide derivative with different substituents.

    O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: Contains a thiocarbamate group instead of a benzoate group .

Properties

Molecular Formula

C21H22N2O6S

Molecular Weight

430.5 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-(dipropylsulfamoyl)benzoate

InChI

InChI=1S/C21H22N2O6S/c1-3-13-22(14-4-2)30(27,28)16-11-9-15(10-12-16)21(26)29-23-19(24)17-7-5-6-8-18(17)20(23)25/h5-12H,3-4,13-14H2,1-2H3

InChI Key

XLJXEHLXXMVKTH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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